

H-D-Pro-Phe-Arg-chloromethylketone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-D-Pro-Phe-Arg-chloromethylketone*

Cat. No.: *B1336709*

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An in-depth examination of the chemical properties, mechanism of action, and experimental applications of the serine protease inhibitor **H-D-Pro-Phe-Arg-chloromethylketone**.

Introduction

H-D-Pro-Phe-Arg-chloromethylketone, commonly known as PPACK or D-PFR-CMK, is a potent and irreversible inhibitor of several serine proteases.^{[1][2][3][4]} Its high specificity and covalent mode of action have established it as a critical tool in biochemical and pharmaceutical research, particularly in studies related to coagulation, inflammation, and fibrinolysis.^{[1][2][5]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols involving **H-D-Pro-Phe-Arg-chloromethylketone** for researchers, scientists, and drug development professionals.

Chemical Properties

H-D-Pro-Phe-Arg-chloromethylketone is a synthetic tripeptide derivative. Its structure, incorporating a chloromethylketone moiety, is central to its inhibitory activity. The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Synonyms	D-Pro-Phe-Arg-chloromethylketone, PPACK, D-PFR-CMK	[1][2][3][4]
CAS Number	88546-74-1	[5]
Molecular Formula	C ₂₁ H ₃₁ ClN ₆ O ₃	[5]
Molecular Weight	450.97 g/mol	[5]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1][5]
Storage	Store at -20°C, protected from light and moisture.[1]	

Mechanism of Action

H-D-Pro-Phe-Arg-chloromethylketone functions as an irreversible inhibitor by forming a stable covalent bond with the active site of target serine proteases.[1] The peptide sequence (Pro-Phe-Arg) mimics the natural substrate of these enzymes, guiding the inhibitor to the active site. The chloromethylketone group then reacts with the histidine residue within the catalytic triad of the protease, leading to irreversible inactivation.[1]

This inhibitor exhibits high affinity for several key enzymes involved in critical physiological pathways:

- **Thrombin:** A central enzyme in the coagulation cascade, its inhibition prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[1][2]
- **Coagulation Factor XIIa (FXIIa):** The activated form of Factor XII, which initiates the intrinsic pathway of coagulation.[5]
- **Plasma Kallikrein:** A key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[2][5]

The inhibitory activity of **H-D-Pro-Phe-Arg-chloromethylketone** against various proteases is summarized in the following table.

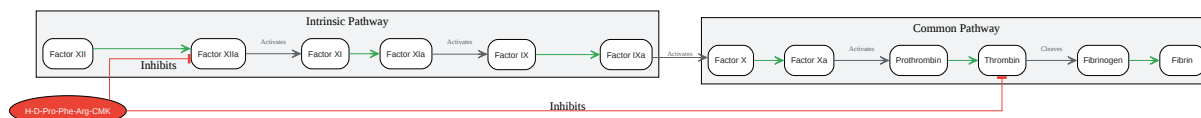
Target Protease	Inhibition Parameter	Value	Reference
Thrombin	kobs/[I]	$10^7 \text{ M}^{-1}\text{s}^{-1}$	[2]
Plasma Kallikrein	kobs/[I]	$10^2 - 10^3 \text{ M}^{-1}\text{s}^{-1}$	[2]
Factor IXa	kobs/[I]	$< 20 \text{ M}^{-1}\text{s}^{-1}$	[2]
α -Thrombin	Ki	0.92 μM (for a related tetrapeptide)	[1]
Factor VIIa	Inhibitory activity noted	[4]	
Urokinase	Inhibitory activity noted	[4]	
Tissue Plasminogen Activator (tPA)	Inhibitory activity noted	[4][6]	

Signaling Pathway Interactions

The inhibitory action of **H-D-Pro-Phe-Arg-chloromethylketone** has significant implications for two major signaling pathways: the Coagulation Cascade and the Kallikrein-Kinin System.

Inhibition of the Coagulation Cascade

By targeting thrombin and Factor XIIa, **H-D-Pro-Phe-Arg-chloromethylketone** effectively blocks both the intrinsic and common pathways of the coagulation cascade, leading to a potent anticoagulant effect.

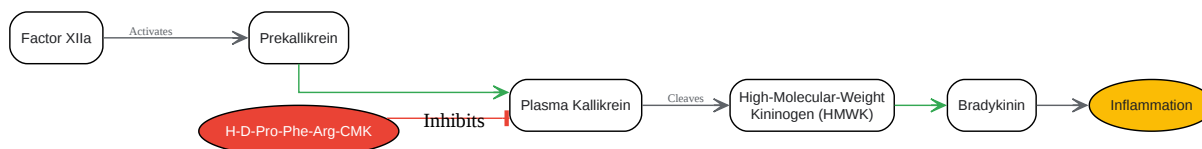


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Figure 1. Inhibition of the Coagulation Cascade.

Inhibition of the Kallikrein-Kinin System

H-D-Pro-Phe-Arg-chloromethylketone inhibits plasma kallikrein, a central enzyme in the kallikrein-kinin system. This inhibition blocks the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.



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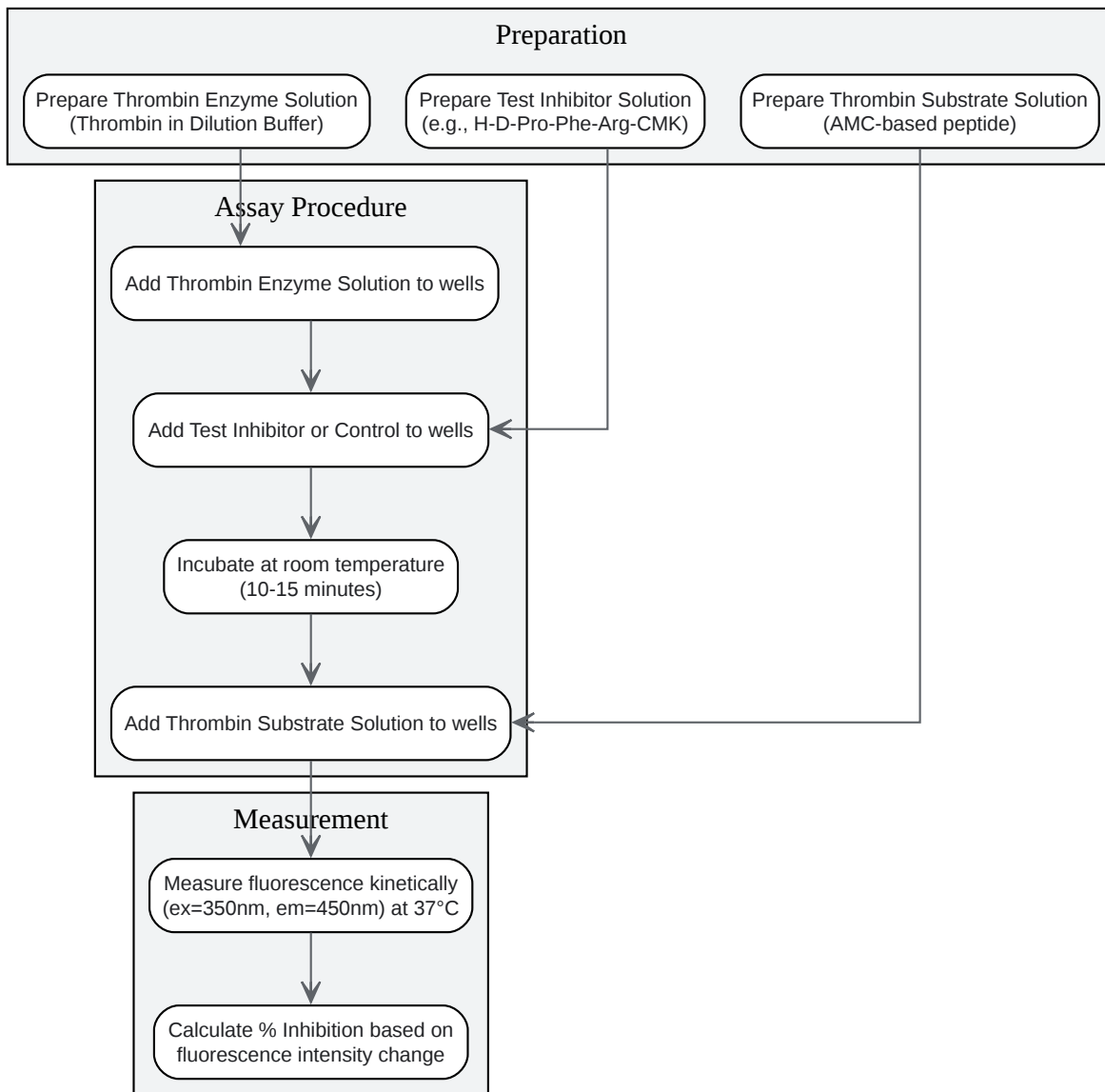
Figure 2. Inhibition of the Kallikrein-Kinin System.

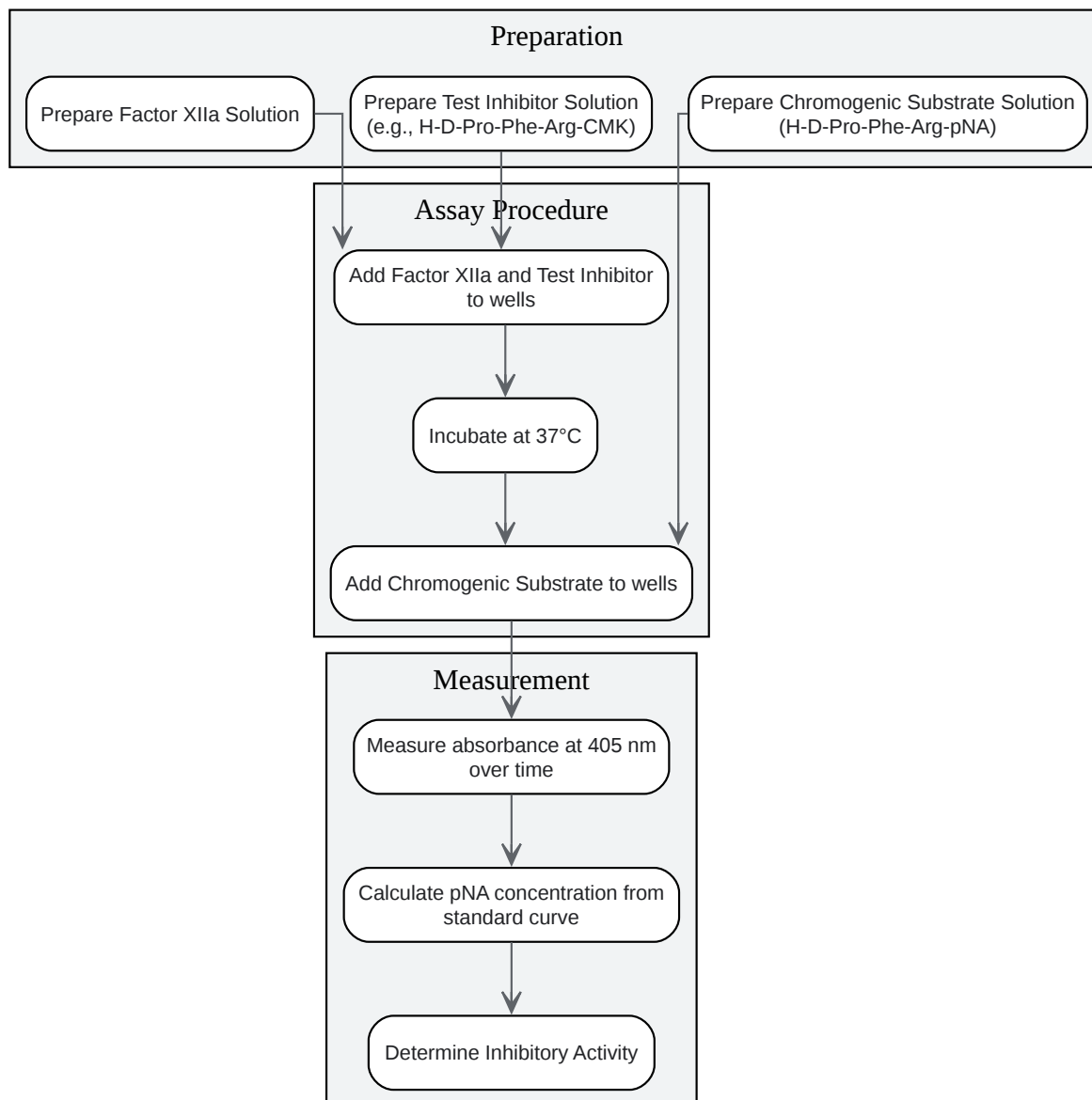
Experimental Protocols

Detailed methodologies are crucial for the successful application of **H-D-Pro-Phe-Arg-chloromethylketone** in research. Below are representative protocols for key experiments.

Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available thrombin inhibitor screening kit and provides a method to assess the inhibitory potential of compounds against thrombin.





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